

Application Notes and Protocols for Desalting Protein Samples Using Triethylammonium Formate

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Compound of Interest

Compound Name: Triethylammonium formate

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Introduction

In proteomics and various biochemical analyses, the presence of non-volatile salts in protein samples can significantly interfere with downstream applications, particularly mass spectrometry (MS). **Triethylammonium formate** (TEAF) is a volatile buffer that serves as an excellent alternative for desalting protein samples. Its volatility allows for easy removal by lyophilization, leaving the protein of interest free of interfering salts and ready for analysis. This document provides detailed application notes and protocols for the use of TEAF in protein desalting procedures.

Triethylammonium formate is particularly advantageous for applications requiring subsequent analysis by mass spectrometry, as it is compatible with electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI). The use of a volatile buffer system like TEAF can improve signal-to-noise ratios and overall data quality in MS-based protein analysis.

Principles of Desalting with TEAF

The primary method for desalting protein samples with TEAF is size-exclusion chromatography (SEC). This technique separates molecules based on their size. A porous resin is used to separate the larger protein molecules from the smaller salt ions. The protein molecules are too

large to enter the pores of the resin and therefore travel through the column more quickly, eluting first. The smaller salt ions, along with the original buffer components, enter the pores of the resin, extending their path through the column and causing them to elute later. By replacing the non-volatile buffer with a volatile TEAF buffer during this process, the salts are effectively removed, and the protein is recovered in a clean, volatile buffer system.

Data Presentation

While specific quantitative data for protein recovery and desalting efficiency using TEAF is not extensively published, the recovery rates are expected to be comparable to those achieved with other volatile buffers like triethylammonium bicarbonate (TEAB) and ammonium acetate. Generally, protein recovery from size-exclusion desalting columns is high.

Parameter	Typical Range	Notes
Protein Recovery	70-95%	Recovery can be protein-dependent and may be improved by sample concentration. [1]
Salt Removal	>95%	Efficient removal of low molecular weight contaminants.
Sample Dilution	1.3 - 4 times	Dependent on the desalting column and protocol (gravity vs. centrifugation).

Experimental Protocols

Preparation of 1 M Triethylammonium Formate (TEAF) Stock Solution

Materials:

- Triethylamine (TEA)
- Formic acid (FA)

- Nuclease-free water
- Ice bath
- Stir plate and stir bar
- Fume hood

Procedure:

- In a chemical fume hood, combine 35 mL of triethylamine with approximately 200 mL of nuclease-free water in a beaker placed on a stir plate in an ice bath.
- While stirring, slowly add 9 mL of formic acid to the solution. This reaction is exothermic, so slow addition is crucial.
- After the initial addition, monitor the pH of the solution. The initial pH will likely be around 6.
- Continue to add formic acid dropwise until the desired pH is reached. For most protein desalting applications, a pH between 6.0 and 7.5 is suitable.
- Once the target pH is achieved, bring the final volume to 250 mL with nuclease-free water.
- Store the 1 M TEAF buffer at 4°C.

Protocol 1: Desalting a Protein Sample using a Gravity-Flow Desalting Column (e.g., PD-10)

This protocol is suitable for sample volumes between 1.0 and 2.5 mL.

Materials:

- PD-10 desalting column
- 1 M TEAF buffer, pH 7.0
- Equilibration buffer: 50 mM TEAF in nuclease-free water

- Protein sample (1.0 - 2.5 mL)
- Collection tubes

Procedure:

- **Column Preparation:** Remove the top and bottom caps of the PD-10 column and allow the storage solution to drain out.
- **Equilibration:** Place the column in a collection tube. Equilibrate the column by adding 25 mL of the equilibration buffer (50 mM TEAF). Allow the buffer to flow through the column completely. Discard the flow-through.
- **Sample Loading:** Add your protein sample to the top of the column. If the sample volume is less than 2.5 mL, add equilibration buffer to bring the total volume to 2.5 mL. Allow the sample to enter the column bed completely.
- **Elution:** Place a clean collection tube under the column. Elute the desalted protein by adding 3.5 mL of the equilibration buffer. Collect the eluate, which contains your desalted protein.
- **Post-Desalting:** The collected protein sample is now in a volatile TEAF buffer and can be lyophilized to remove the buffer, leaving the purified protein.

Protocol 2: Desalting a Protein Sample using a Spin Desalting Column

This protocol is suitable for smaller sample volumes (e.g., 30 - 130 μ L).

Materials:

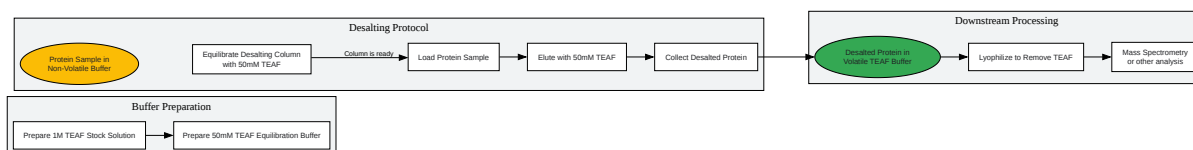
- Spin desalting column (appropriate molecular weight cut-off for your protein)
- 1 M TEAF buffer, pH 7.0
- Equilibration buffer: 50 mM TEAF in nuclease-free water
- Protein sample (30 - 130 μ L)

- Microcentrifuge tubes
- Microcentrifuge

Procedure:

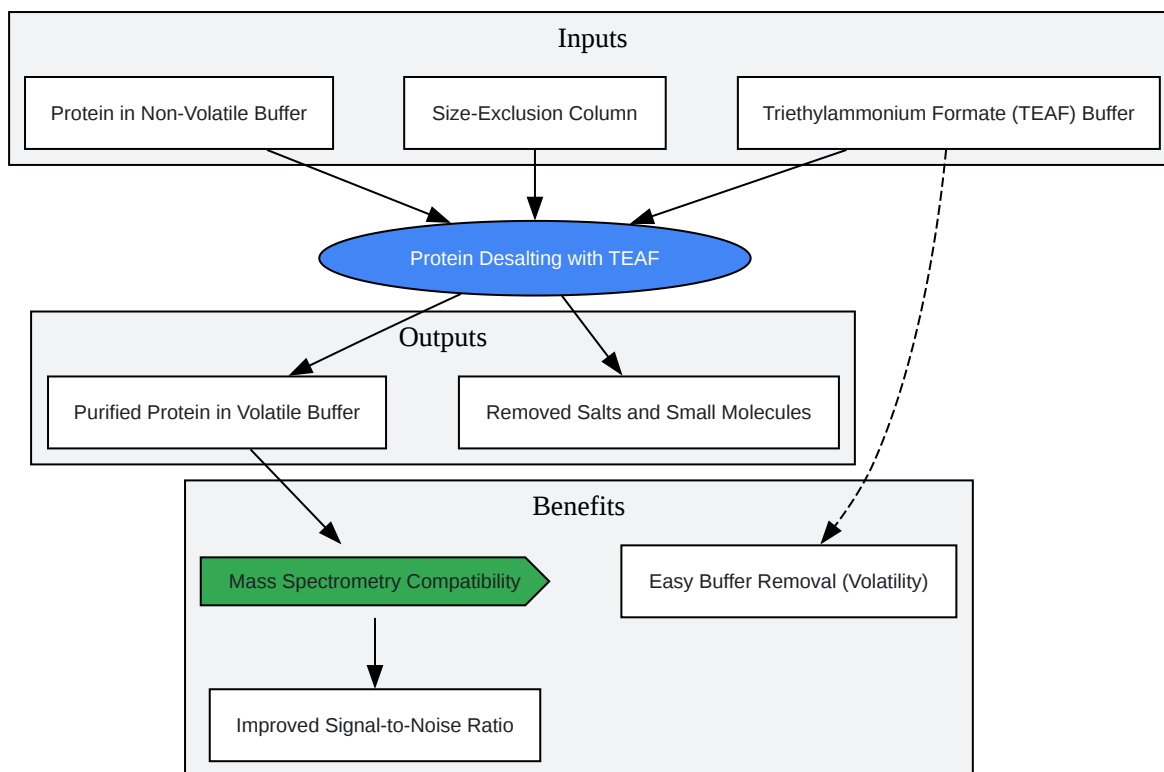
- **Column Preparation:** Remove the bottom cap of the spin column and place it in a 2 mL microcentrifuge tube. Centrifuge for 1 minute at 1,500 x g to remove the storage solution.
- **Equilibration:** Add 300 µL of the equilibration buffer (50 mM TEAF) to the column. Centrifuge for 1 minute at 1,500 x g. Discard the flow-through. Repeat this step three more times for a total of four equilibration washes.
- **Sample Loading:** Place the column in a clean microcentrifuge tube. Slowly apply your protein sample to the center of the resin bed.
- **Elution:** Centrifuge the column for 2 minutes at 1,500 x g. The collected flow-through is your desalted protein sample.
- **Post-Desalting:** The desalted protein in the volatile TEAF buffer can be directly used for downstream applications or lyophilized for concentration and storage.

Visualizations



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Caption: Workflow for desalting protein samples using TEAF buffer.



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Caption: Logical relationships in TEAF-based protein desalting.

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References

- 1. Desalting/Buffer Exchange and Concentration for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
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